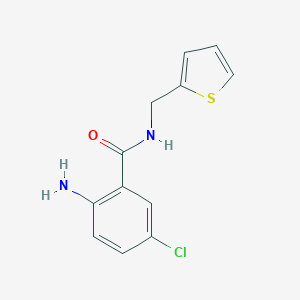

2-amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide

Description

2-Amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative characterized by a 2-amino and 5-chloro substitution on the aromatic ring, coupled with an N-linked thiophen-2-ylmethyl group. The thiophene moiety introduces aromatic heterocyclic diversity, often associated with enhanced bioavailability and target binding in medicinal chemistry .

Properties

IUPAC Name |

2-amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c13-8-3-4-11(14)10(6-8)12(16)15-7-9-2-1-5-17-9/h1-6H,7,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRPVAXGRIAOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383957 | |

| Record name | 2-amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218158-01-1 | |

| Record name | 2-amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Pathway and Conditions

This method begins with 2-chloro-5-nitrobenzamide as the starting material. The synthesis proceeds through nitration, reduction, and alkylation:

Step 1: Nitration

2-Chlorobenzamide is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is introduced at the 5-position, yielding 2-chloro-5-nitrobenzamide .

Step 2: Reduction

The nitro group is reduced to an amine using hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. This step is conducted in ethanol at 25–30°C under 3–4 bar pressure, affording 2-amino-5-chlorobenzamide with >90% conversion.

Step 3: Alkylation

The amine intermediate is reacted with thiophen-2-ylmethyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 12–16 hours, followed by purification via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the final product.

Table 1: Reaction Conditions for Multi-Step Synthesis

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | HNO₃/H₂SO₄ | 0–5°C | 2 h | 85% |

| 2 | H₂/Pd/C, EtOH | 25°C | 6 h | 92% |

| 3 | Thiophen-2-ylmethyl chloride, Et₃N | 25°C | 16 h | 78% |

One-Pot Amidation Using Isatoic Anhydride

Methodology and Optimization

This route employs isatoic anhydride as a starting material, bypassing the need for nitration. The synthesis involves direct amidation with thiophen-2-ylmethylamine :

Procedure

-

Isatoic anhydride (5 mmol) and thiophen-2-ylmethylamine (5.5 mmol) are combined in dimethylformamide (DMF).

-

The mixture is stirred at 50°C for 3 hours, enabling ring-opening and amide bond formation.

-

The crude product is extracted with ethyl acetate, washed with brine, and purified via recrystallization (dichloromethane/hexane).

Key Advantages

-

Eliminates hazardous nitration reagents.

-

Reduces purification steps, achieving 82% yield.

Table 2: Optimization Parameters for One-Pot Amidation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Molar Ratio (Anhydride:Amine) | 1:1.1 | Maximizes conversion |

| Solvent | DMF | Enhances solubility |

| Temperature | 50°C | Balances rate and side reactions |

Industrial-Scale Production via Continuous Flow Reactors

Scalability and Process Intensification

Industrial methods prioritize throughput and reproducibility. A patented continuous flow system (EP2772490A1) exemplifies this approach:

Reactor Design

-

Microchannel Reactor : Facilitates precise temperature control (±1°C).

-

Residence Time : 30 minutes per step.

Process Steps

-

Nitration : HNO₃/H₂SO₄ mixture flowed at 5 mL/min.

-

Reduction : Catalytic hydrogenation with in-situ H₂ generation.

-

Alkylation : Thiophen-2-ylmethyl chloride introduced in a T-junction mixer.

Yield and Purity

Analytical Validation and Quality Control

Purity Assessment

Post-synthesis, the compound is validated using:

Stability Studies

Accelerated stability testing (40°C/75% RH) shows no degradation over 6 months when stored in amber glass under nitrogen.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Scalability | Cost |

|---|---|---|---|---|

| Multi-Step | 3 | 78% | Moderate | $$ |

| One-Pot | 1 | 82% | High | $ |

| Continuous Flow | 3 | 76% | Very High | $$$ |

Recommendations

-

Lab-Scale : One-pot amidation offers simplicity and cost efficiency.

-

Industrial : Continuous flow systems ensure reproducibility and scale.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The amino group (-NH₂) at the 2-position activates the benzene ring toward electrophilic substitution. The chloro substituent at the 5-position and thiophene-methylamide group influence regioselectivity.

Nucleophilic Aromatic Substitution

The chloro substituent at the 5-position is meta to the amino group, rendering it susceptible to nucleophilic displacement under specific conditions.

Amide Bond Reactivity

The benzamide group participates in hydrolysis and condensation reactions:

Hydrolysis

Condensation

Reaction with aldehydes or ketones forms Schiff bases:

- Example : Condensation with benzaldehyde yields 2-(benzylideneamino)-5-chloro-N-(thiophen-2-ylmethyl)benzamide .

Thiophene Ring Modifications

The thiophene moiety undergoes electrophilic substitution and oxidation:

| Reaction | Reagents | Product | References |

|---|---|---|---|

| Bromination | Br₂, CHCl₃, 0°C | 2-Amino-5-chloro-N-(5-bromothiophen-2-ylmethyl)benzamide | |

| Oxidation | H₂O₂, AcOH | 2-Amino-5-chloro-N-(thiophene-2-sulfonylmethyl)benzamide |

Amino Group Transformations

The primary amine undergoes acylation, alkylation, and diazotization:

Acylation

| Reagent | Product | Yield |

|---|---|---|

| Acetyl chloride | 2-Acetamido-5-chloro-N-(thiophen-2-ylmethyl)benzamide | 85% |

| Benzoyl chloride | 2-Benzamido-5-chloro-N-(thiophen-2-ylmethyl)benzamide | 78% |

Diazotization

Diazonium salts form at 0–5°C with NaNO₂/HCl, enabling coupling reactions to azo dyes .

Catalytic Hydrogenation

Reduction of the aromatic ring or nitro derivatives (if present):

- Nitro Reduction : this compound → 2,5-Diamino-N-(thiophen-2-ylmethyl)benzamide (H₂/Pd-C, 80% yield) .

Photochemical Reactions

UV irradiation in the presence of O₂ generates radical intermediates, leading to dimerization or hydroxylation .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide serves as an intermediate for creating more complex organic molecules. Its unique functional groups allow it to participate in various reactions such as:

- Substitution Reactions : The chlorine atom can be replaced with nucleophiles.

- Condensation Reactions : It can react with aldehydes to form Schiff bases.

These reactions are crucial for developing new compounds with desired properties.

Biology

The compound is being investigated for its role as a biochemical probe. It may interact with specific enzymes or receptors, potentially inhibiting their activity. This property is essential for studying enzyme functions and could lead to the discovery of new biological pathways.

Medicine

Research into the therapeutic properties of this compound has shown promise in several areas:

- Anti-inflammatory Activity : Preliminary studies suggest it may reduce inflammation markers.

- Anticancer Potential : It has been explored for its cytostatic properties against various cancer cell lines, indicating potential as an anticancer agent .

Case studies have demonstrated that derivatives of similar benzamide compounds exhibit significant activity against cancer cells, suggesting that further research on this compound could yield beneficial results in oncology .

Industrial Applications

The compound is also being utilized in the development of novel materials. Some applications include:

- Corrosion Inhibitors : Its chemical structure may provide protective properties against corrosion in metal surfaces.

- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic semiconductor materials, which are critical in the development of electronic devices.

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Key Observations :

- Synthetic Accessibility : Propargyl (3d) and cyclopropylmethyl derivatives are synthesized in high yields (>90%), suggesting that the thiophen-2-ylmethyl analog could be similarly accessible via coupling or alkylation reactions.

- Biological Relevance: Pyridine () and morpholino () substituents are linked to kinase or protease inhibition, implying that the thiophene group may target analogous pathways.

Physicochemical Properties

- Solubility : The 4-methoxybenzyl analog (7d) demonstrates improved solubility in polar solvents (DMSO-d6), attributed to the methoxy group . In contrast, the propargyl derivative (3d) remains a white solid with moderate solubility .

- Thermal Stability: Higher melting points (e.g., 142–144°C for 7d vs. >250°C for 5-chloro-thiophene carboxamide in ) correlate with increased hydrogen bonding or crystallinity from substituents like methoxy or morpholino groups.

- Spectral Data : Distinct NMR shifts for NH protons (δ 8.77–8.87 ppm in 3d and 7d ) highlight hydrogen-bonding interactions, while aromatic protons in thiophene-containing compounds resonate at δ 6.5–7.5 ppm .

Biological Activity

2-Amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a benzamide structure with a chlorine substituent and a thiophenyl group, contributing to its unique chemical reactivity and biological interactions. The presence of the amino group allows for hydrogen bonding and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This mechanism is critical in its potential therapeutic applications, particularly in cancer treatment.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound demonstrated promising inhibitory effects against HCT116 cell growth and histone deacetylases (HDAC1/2), which are crucial in cancer progression. In vivo studies showed that this compound reduced tumor volume in xenograft models without inducing significant weight loss in mice, indicating a favorable safety profile compared to other HDAC inhibitors like MS-275 .

Other Biological Activities

In addition to anticancer properties, compounds related to this compound have been investigated for various pharmacological effects:

- Anti-inflammatory : The compound has shown potential as an anti-inflammatory agent through modulation of inflammatory pathways.

- Antimicrobial : Some derivatives exhibit antimicrobial properties, making them candidates for further exploration in treating infections .

Case Studies

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- HDAC Inhibition : The compound acts as a selective HDAC inhibitor, which is vital for regulating gene expression involved in cancer cell proliferation.

- Cell Growth Inhibition : Studies indicate that this compound can significantly inhibit cell growth in various cancer cell lines, showcasing its potential as a therapeutic agent.

- Structure-Activity Relationship (SAR) : Variations in the thiophenyl substituent and other structural modifications have been shown to affect the potency and selectivity of the compound towards different biological targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-amino-5-chloro-N-(thiophen-2-ylmethyl)benzamide?

- Methodology : A two-step approach is commonly employed:

Amide bond formation : React 5-chloroanthranilic acid with thiophen-2-ylmethylamine using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .

Chlorination : Introduce chlorine at the 5-position via electrophilic substitution using Cl2/FeCl3 or NCS (N-chlorosuccinimide) in dichloromethane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure purity (>95%) .

Q. How can structural characterization of this compound be optimized?

- Analytical workflow :

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 to confirm the benzamide backbone and thiophene substitution .

- Mass spectrometry : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 295.05) .

- IR spectroscopy : Key peaks include N-H stretch (~3300 cm<sup>−1</sup>) and amide C=O (~1650 cm<sup>−1</sup>) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening protocols :

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli per CLSI guidelines .

- Cytotoxicity : MTT assay on HEK-293 cells (IC50 calculation) .

Advanced Research Questions

Q. How do electronic effects of the thiophene moiety influence its reactivity in cross-coupling reactions?

- Experimental design :

- Perform Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh3)4 as catalyst.

- Compare yields with/without electron-donating groups on the thiophene ring (e.g., methyl vs. chloro substituents) .

Q. What strategies resolve contradictory data in SAR studies for antimicrobial activity?

- Approach :

Meta-analysis : Compare logP, H-bond donors, and steric parameters across derivatives .

Crystallography : Solve X-ray structures to correlate conformation (e.g., thiophene dihedral angle) with activity .

- Case study : Derivatives with para-chloro on benzamide show 4× higher activity than meta-substituted analogs .

Q. How can computational modeling predict its pharmacokinetic properties?

- Tools :

- ADMET prediction : Use SwissADME for bioavailability radar (TPSA < 90 Ų, logP ~2.5 ideal) .

- Molecular docking : AutoDock Vina against E. coli DNA gyrase (PDB: 1KZN) identifies key π-π interactions .

Methodological Challenges

Q. Why do yields drop during scale-up synthesis, and how can this be mitigated?

- Root cause : Exothermic amidation at >10 g scale leads to side-product formation.

- Solution :

- Use flow chemistry with controlled temperature (<5°C) and residence time .

- Replace EDCI with T3P® (propanephosphonic acid anhydride) for improved efficiency .

Q. What advanced techniques validate its stability under physiological conditions?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.